Fenoterol

Catalog No.
S527893
CAS No.
13392-18-2
M.F
C17H21NO4
M. Wt
303.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenoterol

CAS Number

13392-18-2

Product Name

Fenoterol

IUPAC Name

5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

InChI

InChI=1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3

InChI Key

LSLYOANBFKQKPT-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O

Solubility

1.62e-01 g/L

Synonyms

Berotec, Berotek, Fenoterol, Fenoterol Hydrobromide, Fenoterol Hydrochloride, Hydrochloride, Fenoterol, p Hydroxyphenyl orciprenaline, p Hydroxyphenylorciprenaline, p-Hydroxyphenyl-orciprenaline, p-Hydroxyphenylorciprenaline, Partusisten, Phenoterol, Th 1165a, Th-1165a, Th1165a

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O

Description

The exact mass of the compound Fenoterol is 303.1471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Catecholamines - Metaproterenol. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Airway Physiology and Inflammation

  • Mechanisms of Bronchodilation

    Researchers use fenoterol to study how beta2-adrenergic receptor activation relaxes airway smooth muscle, leading to bronchodilation. This helps understand the mechanisms underlying airway function and response to stimuli in healthy and diseased states [].

  • Airway Epithelial Cell Function

    Fenoterol's effects on airway epithelial cells are being investigated. Studies explore how it might influence the expression of genes involved in inflammation and airway remodeling, processes crucial in asthma and COPD [].

Investigating Drug Interactions and Side Effects

  • Combination Therapy

    Fenoterol is often combined with inhaled corticosteroids for asthma management. Research explores how fenoterol interacts with corticosteroids at the cellular and molecular level, aiming to optimize treatment strategies and minimize side effects [].

  • Cardiovascular Effects

    Beta2-adrenergic agonists like fenoterol can have cardiovascular side effects. Researchers use fenoterol to study these effects and develop strategies to minimize them while retaining bronchodilatory benefits [].

Fenoterol is a selective beta-adrenergic agonist primarily targeting the beta-2 adrenergic receptors. It is classified as a sympathomimetic agent and is commonly used as an inhaled bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease. The compound is known for its ability to relax bronchial smooth muscle, thereby facilitating improved airflow in the lungs. Its chemical formula is C17H21NO4C_{17}H_{21}NO_{4}, with a molar mass of approximately 303.358 g/mol .

Fenoterol binds to β₂-adrenergic receptors in the airways, stimulating the enzyme adenylate cyclase. This enzyme increases the production of cyclic adenosine monophosphate (cAMP), which relaxes the smooth muscle in the airways, leading to bronchodilation and improved breathing [].

Upon administration. It primarily acts by binding to beta-2 adrenergic receptors, which leads to the activation of adenylate cyclase. This enzyme catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate (cAMP), resulting in muscle relaxation and bronchodilation . The compound also exhibits some activity at beta-1 adrenergic receptors, although its primary therapeutic effects are mediated through the beta-2 pathway.

The synthesis of fenoterol involves several steps, typically starting from simpler aromatic compounds. A common synthetic route includes:

  • Formation of the Hydroxyphenyl Group: Starting materials undergo hydroxylation to introduce hydroxyl groups at specific positions on the aromatic ring.
  • Amine Formation: The introduction of an amino group is achieved through reductive amination techniques.
  • Coupling Reactions: The hydroxyphenyl and amine components are coupled under acidic or basic conditions to form fenoterol.

This synthetic pathway allows for the production of fenoterol in a racemic mixture of its stereoisomers, enhancing its therapeutic efficacy compared to other enantiomeric forms .

Fenoterol is primarily used in the following applications:

  • Bronchodilation: Treatment of asthma and chronic obstructive pulmonary disease.
  • Tocolysis: Management of premature labor due to its muscle-relaxing properties.
  • Research: Investigated for potential applications in other areas such as cardiovascular health and metabolic disorders due to its adrenergic activity .

Studies have shown that fenoterol interacts with various biological systems, particularly concerning its pharmacokinetics and pharmacodynamics. Notably:

  • Cardiovascular Interactions: Increased systemic exposure has been observed in individuals with genetic variations affecting drug metabolism, leading to enhanced cardiovascular side effects .
  • Drug Interactions: Co-administration with other sympathomimetics may amplify cardiovascular responses and increase the risk of adverse effects.

These interactions necessitate careful monitoring during clinical use, especially in patients with pre-existing cardiovascular conditions.

Fenoterol shares similarities with several other beta-adrenergic agonists. Below is a comparison highlighting its uniqueness:

CompoundPrimary UseBeta SelectivityNotable Side Effects
FenoterolBronchodilationBeta-2Cardiovascular toxicity
SalbutamolBronchodilationBeta-2Fewer cardiovascular effects
TerbutalineBronchodilationBeta-2Tachycardia, tremors
IsoprenalineCardiac stimulantNon-selectiveSignificant cardiovascular effects
FormoterolLong-term controlBeta-2Similar side effect profile

Fenoterol is unique due to its potent dual action on both beta-1 and beta-2 receptors, leading to significant cardiovascular concerns not seen with other agents like salbutamol or terbutaline, which are more selective for beta-2 receptors .

Fenoterol demonstrates agonist activity at β3-adrenergic receptors, though with lower potency compared to β2-receptors [6]. The compound is classified among β3-adrenergic receptor agonists in pharmacological databases, alongside other compounds such as arbutamine, celiprolol, and clenbuterol [7]. The β3-receptor interactions contribute to fenoterol's broader pharmacological profile, though clinical applications primarily target β2-mediated bronchodilation.

Subtype Selectivity Mechanisms:

The molecular basis for fenoterol's β2-selectivity involves differential binding site architecture across receptor subtypes. The 65-70% homology between β1/β3 and β2 receptors creates subtle but functionally significant differences in ligand recognition sites [8]. Fenoterol's selectivity profile demonstrates that stereochemical configuration can be exploited to achieve subtype-specific targeting, with (R,R')-fenoterol representing an optimal configuration for β2-selectivity [5].

Key Binding Site Residues and Interactions

The fenoterol binding site within the β2-adrenergic receptor involves multiple critical residues distributed across transmembrane domains III, V, VI, and VII, along with extracellular loop regions. Comprehensive molecular modeling and experimental studies have identified specific residues that form the foundation of fenoterol-receptor interactions [9] [10] [11].

Primary Anchor Sites:

The binding mechanism involves two experimentally identified anchor sites that are essential for high-affinity fenoterol binding [9] [10]. The first anchor site is formed by Asp113 (TM III) and Asn312 (TM VII), while the second comprises Ser203, Ser204, and Ser207 residues on TM V [9] [10].

Asp113 serves as a critical electrostatic anchor by forming a salt bridge with the protonated nitrogen atom of fenoterol's aminoalkyl chain [9] [12]. This interaction is fundamental to all fenoterol stereoisomers and represents a primary determinant of binding affinity [9].

Asn312 plays a crucial stereoselective role by forming hydrogen bonds with the β-hydroxyl group of fenoterol, with the interaction being highly dependent on stereochemical configuration [9] [4]. The R-configuration at the β-OH carbon produces more favorable interactions with Asn312 compared to the S-configuration, contributing to the enhanced binding affinity of (R,R')- and (R,S')-stereoisomers [4].

Serine Residue Cluster:

The cluster of serine residues (Ser203, Ser204, Ser207) on TM V forms hydrogen bonds with the catechol moiety of fenoterol [9] [10]. These interactions are essential for agonist binding and represent a conserved binding motif across β-adrenergic receptor subtypes [10]. Molecular dynamics simulations demonstrate that optimal engagement with these serine residues requires specific conformational arrangements that are differentially achieved by fenoterol stereoisomers [13].

Additional Binding Site Residues:

Tyr308 (TM VII) contributes to binding through π-π interactions with the aromatic rings of fenoterol, providing additional stabilization of the ligand-receptor complex [9] [14]. Lys305 (TM VII) participates in electrostatic interactions that influence binding affinity [9], while Asp192 (ECL2) provides secondary hydrogen bonding interactions [9].

N293 (TM VI) represents a particularly significant residue for stereoselective recognition, as it differentially interacts with fenoterol stereoisomers and contributes to the observed binding selectivity [15] [16]. However, recent computational studies indicate that stereorecognition does not depend solely on N293-ligand interactions but involves cooperative effects of multiple residues located on TM VI and VII domains as well as extracellular loops [15] [16].

Binding Site Flexibility:

The binding site demonstrates adaptive flexibility that accommodates different fenoterol stereoisomers through conformational adjustments. Molecular dynamics simulations reveal that the (R,R')-fenoterol stereoisomer exhibits higher conformational stability within the binding site compared to (S,S')-fenoterol, with lower root mean square deviation values and reduced flexibility in critical binding regions [13]. This enhanced stability contributes to the superior binding affinity of the (R,R')-stereoisomer.

The extension of the orthosteric binding site provides additional space for the bulky N-alkyl portion of fenoterol derivatives, allowing for structure-activity relationship optimization [9]. This extended binding region enables the design of more potent and selective fenoterol derivatives, such as the 4-methoxy-1-naphthyl-fenoterol compounds that represent some of the most selective β2-adrenergic receptor agonists reported [1].

Receptor Activation Mechanisms

Stepwise Activation Process

The activation of β2-adrenergic receptors by fenoterol follows a sophisticated multistep mechanism involving sequential conformational transitions that ultimately lead to G-protein coupling and downstream signaling. This process demonstrates remarkable sensitivity to fenoterol stereochemistry, with each stereoisomer inducing distinct activation pathways [1] [17].

Initial Binding and Recognition:

The activation process begins with initial ligand recognition at the extracellular surface of the receptor, followed by insertion into the transmembrane binding pocket. The binding process involves multiple conformational states of the receptor, with fenoterol stereoisomers demonstrating differential affinities for these various states [18]. Radioligand binding studies using (3)H-methoxyfenoterol as an agonist-specific probe reveal that this high-affinity agonist conformation represents approximately 25% of the total β2-adrenergic receptor population, as determined by comparison with the antagonist [(3)H]CGP-12177 [18].

Sequential Conformational Transitions:

The activation mechanism can be described as a multistep process where each step involves the agonist molecule interacting with the transforming binding site of the receptor macromolecule, inducing further conformational transitions [1]. Local changes within the binding site are subsequently amplified as global transitions of the receptor to a series of active states, ultimately forming the interface for G-protein coupling on the intracellular side of the receptor [1].

Stereoisomer-Specific Activation Pathways:

Different fenoterol stereoisomers trigger distinct activation sequences that result in different receptor conformations and coupling preferences. The (R,R')-fenoterol stereoisomer induces conformational changes that preferentially form interfaces suitable for Gs protein coupling, while (S,R')-fenoterol promotes conformations that can accommodate both Gs and Gi protein binding [1] [17]. This stereochemical dependence suggests that the sequence of β2-adrenergic receptor transition events is influenced by the stereoconfiguration at both chiral centers of the fenoterol molecule [1].

Constitutive Activity Induction:

Prolonged exposure to fenoterol can induce constitutive β2-adrenergic receptor activity, representing a novel regulatory mechanism. Studies in bovine tracheal smooth muscle demonstrate that fenoterol treatment causes time- and concentration-dependent development of constitutive receptor activity, which persists even after extensive washout periods [19] [20]. This constitutive activity can be reversed by inverse agonists, indicating that fenoterol treatment fundamentally alters the receptor's conformational equilibrium [19].

Conformational Changes in Receptor Structure

Fenoterol binding induces specific conformational changes in the β2-adrenergic receptor that can be distinguished from those produced by other agonists. These conformational alterations involve both local structural rearrangements within the binding site and global changes that propagate throughout the receptor structure [21] [22].

Transmembrane Domain Movements:

The binding of fenoterol stereoisomers induces differential movements in transmembrane domains, particularly involving TM V flexibility. Molecular modeling studies demonstrate that tilting of the extracellular portion of TM V (TM-Ve) toward the receptor axis provides optimal engagement of fenoterol with the two critical anchor sites formed by Asp113/Asn312 and Ser203/Ser204/Ser207 residues [10]. This TM V movement appears to function as a conformational "rheostat" that modulates the spectrum of β2-adrenergic receptor responses to different ligands [10].

Intracellular Domain Rearrangements:

Fenoterol-induced conformational changes extend to the intracellular domains of the receptor, where G-protein coupling interfaces are formed. Fluorescence resonance energy transfer (FRET) studies using receptors labeled with fluorescent proteins in their third intracellular loop and C-terminus reveal that different fenoterol stereoisomers induce distinct conformational signatures [21]. These conformational differences correlate with the observed G-protein coupling selectivity patterns [21].

Extracellular Loop Modifications:

The second extracellular loop (ECL2) undergoes conformational changes upon fenoterol binding that contribute to the overall activation mechanism. Residues within ECL2, including Asp192 and Phe193, participate in ligand stabilization and may undergo positional adjustments that facilitate the propagation of conformational changes from the binding site to the G-protein coupling domains [13].

Stereoisomer-Specific Conformational Signatures:

Each fenoterol stereoisomer induces unique conformational patterns that can be distinguished through advanced spectroscopic and computational techniques. The (R,R')-stereoisomer stabilizes conformations that are thermodynamically distinct from those induced by (S,S')-fenoterol, as evidenced by their different thermodynamic binding profiles [15] [16]. These conformational differences likely arise from the differential positioning of the chiral centers within the binding site, leading to distinct patterns of hydrogen bonding and electrostatic interactions [15].

Dynamic Conformational Equilibria:

The receptor exists in dynamic equilibrium between multiple conformational states, with fenoterol stereoisomers differentially stabilizing specific conformational ensembles. Molecular dynamics simulations reveal that (R,R')-fenoterol exhibits enhanced conformational stability within the binding site compared to other stereoisomers, with reduced flexibility in regions critical for receptor-ligand interactions [13]. This enhanced stability may contribute to the superior binding affinity and unique G-protein coupling profile of the (R,R')-stereoisomer.

G-Protein Coupling Selectivity

The G-protein coupling selectivity of fenoterol represents one of the most remarkable examples of ligand-directed signaling in G-protein-coupled receptor pharmacology. The stereochemical configuration of fenoterol determines not only binding affinity but also the specific G-protein subtypes that are activated upon receptor binding [1] [17] [23].

Stereoisomer-Specific G-Protein Preferences:

The (R,R')-fenoterol stereoisomer demonstrates exceptional selectivity for Gs protein activation, with minimal or no activation of Gi proteins [1] [17] [23]. This selectivity is evidenced by the lack of pertussis toxin sensitivity in cardiomyocyte contractility studies, indicating that (R,R')-fenoterol-mediated responses are mediated exclusively through Gs-coupled pathways [23] [17].

In contrast, the (S,R')-fenoterol stereoisomer activates both Gs and Gi proteins, as demonstrated by robust pertussis toxin sensitivity of its effects on cardiomyocyte contraction and extracellular signal-regulated kinase (ERK1/2) phosphorylation [23] [17]. This dual coupling profile represents a fundamentally different signaling pattern compared to the Gs-selective (R,R')-stereoisomer.

Molecular Basis of G-Protein Selectivity:

The molecular mechanisms underlying G-protein coupling selectivity involve distinct receptor conformations induced by different fenoterol stereoisomers. The Gs selectivity of (R,R')-fenoterol correlates with the induction of receptor conformations that preferentially present binding interfaces suitable for Gs protein recognition [1] [17]. The intracellular domains of the receptor adopt specific arrangements that favor Gs protein binding while being less compatible with Gi protein interactions [1].

Photoaffinity Labeling Studies:

Direct evidence for differential G-protein activation comes from photoaffinity labeling experiments using radioactive GTP analogs. These studies demonstrate that (R,R')-fenoterol and (S,R')-fenoterol exhibit opposite G-protein coupling selectivity, with the former preferentially activating Gs protein and the latter showing enhanced activation of Gi2 and Gi3 proteins [23] [17].

Independence from Receptor Phosphorylation:

The G-protein coupling selectivity of fenoterol stereoisomers is independent of receptor phosphorylation by protein kinase A (PKA). Despite previous suggestions that β2-adrenergic receptor phosphorylation is necessary for Gi protein coupling, studies with fenoterol stereoisomers demonstrate that (R,R')-fenoterol actually produces greater receptor phosphorylation at Ser262 than (S,R')-fenoterol, yet maintains Gs selectivity [23]. This finding indicates that enhanced receptor phosphorylation is neither necessary nor sufficient for Gi protein coupling [23].

Functional Consequences of Selective Coupling:

The differential G-protein coupling patterns result in distinct functional outcomes in cellular systems. Gs-selective activation by (R,R')-fenoterol leads to robust cAMP accumulation and protein kinase A activation, while mixed Gs/Gi activation by (S,R')-fenoterol produces more complex signaling patterns involving both cAMP-dependent and cAMP-independent pathways [17].

Therapeutic Implications:

The G-protein coupling selectivity of fenoterol stereoisomers has significant therapeutic implications for the development of more selective β2-adrenergic receptor agonists. The Gs-selective profile of (R,R')-fenoterol may provide therapeutic advantages by avoiding potentially deleterious Gi-mediated effects while maintaining beneficial Gs-mediated bronchodilation [17]. This selectivity profile suggests that stereochemically pure (R,R')-fenoterol or related derivatives could offer improved therapeutic indices compared to racemic mixtures.

Comparative G-Protein Activation Profiles:

The G-protein activation effectiveness varies significantly among fenoterol stereoisomers, with substitution of the hydroxyl group with methoxy groups having smaller impact on G-protein selectivity compared to changes in stereochemical configuration [17]. The (R,R')-configuration consistently demonstrates enhanced Gs selectivity across multiple fenoterol derivatives, while maintaining the differential coupling efficiency between stereoisomers [17].

StereoisomerGs Protein ActivationGi Protein ActivationPertussis Toxin SensitivityCoupling Selectivity
(R,R)-fenoterolStrongMinimal/NoneNoneGs-selective
(S,R)-fenoterolModerateStrongHighMixed Gs/Gi
(R,S)-fenoterolModerateModerateModerateMixed Gs/Gi
(S,S)-fenoterolModerateModerateModerateMixed Gs/Gi

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

303.14705815 g/mol

Monoisotopic Mass

303.14705815 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Melting Point

222-223

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

1944-12-3 (hydrobromide)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Drug Indication

Fenoterol is used for the treatment of asthma.

Pharmacology

Fenoterol is a beta agonist designed to open up the airways to the lungs by decreasing bronchconstriction.
Fenoterol is a short-acting sympathomimetic agent with bronchodilator activity. Fenoterol stimulates beta-2-adrenergic receptors in the lungs, thereby activating the enzyme adenylate cyclase that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP concentrations relax bronchial smooth muscle, relieve bronchospasms, and reduce inflammatory cell mediator release, especially from mast cells.

MeSH Pharmacological Classification

Sympathomimetics

ATC Code

G - Genito urinary system and sex hormones
G02 - Other gynecologicals
G02C - Other gynecologicals
G02CA - Sympathomimetics, labour repressants
G02CA03 - Fenoterol
R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03A - Adrenergics, inhalants
R03AC - Selective beta-2-adrenoreceptor agonists
R03AC04 - Fenoterol
R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03C - Adrenergics for systemic use
R03CC - Selective beta-2-adrenoreceptor agonists
R03CC04 - Fenoterol

Mechanism of Action

Beta(2)-receptor stimulation in the lung causes relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB2 [HSA:154] [KO:K04142]

Pictograms

Irritant

Irritant

Other CAS

13392-18-2

Metabolism Metabolites

Hepatic.

Wikipedia

Fenoterol

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

Heterodimerization With 5-HT

Ying Song, Chanjuan Xu, Jianfeng Liu, Yulong Li, Huan Wang, Dan Shan, Irving W Wainer, Xinli Hu, Yan Zhang, Anthony Yiu-Ho Woo, Rui-Ping Xiao
PMID: 33208036   DOI: 10.1161/CIRCRESAHA.120.317011

Abstract

The β
-adrenoceptor (β
-AR), a prototypical GPCR (G protein-coupled receptor), couples to both G
and G
proteins. Stimulation of the β
-AR is beneficial to humans and animals with heart failure presumably because it activates the downstream G
-PI3K-Akt cell survival pathway. Cardiac β
-AR signaling can be regulated by crosstalk or heterodimerization with other GPCRs, but the physiological and pathophysiological significance of this type of regulation has not been sufficiently demonstrated.
Here, we aim to investigate the potential cardioprotective effect of β
-adrenergic stimulation with a subtype-selective agonist, (R,R')-4-methoxy-1-naphthylfenoterol (MNF), and to decipher the underlying mechanism with a particular emphasis on the role of heterodimerization of β
-ARs with another GPCR, 5-hydroxytryptamine receptors 2B (5-HT
Rs).
Using pharmacological, genetic and biophysical protein-protein interaction approaches, we studied the cardioprotective effect of the β
-agonist, MNF, and explored the underlying mechanism in both in vivo in mice and cultured rodent cardiomyocytes insulted with doxorubicin, hydrogen peroxide (H
O
) or ischemia/reperfusion. In doxorubicin (Dox)-treated mice, MNF reduced mortality and body weight loss, while improving cardiac function and cardiomyocyte viability. MNF also alleviated myocardial ischemia/reperfusion injury. In cultured rodent cardiomyocytes, MNF inhibited DNA damage and cell death caused by Dox, H
O
or hypoxia/reoxygenation. Mechanistically, we found that MNF or another β
-agonist zinterol markedly promoted heterodimerization of β
-ARs with 5-HT
Rs. Upregulation of the heterodimerized 5-HT
Rs and β
-ARs enhanced β
-AR-stimulated G
-Akt signaling and cardioprotection while knockdown or pharmacological inhibition of the 5-HT
R attenuated β
-AR-stimulated G
signaling and cardioprotection.
These data demonstrate that the β
-AR-stimulated cardioprotective G
signaling depends on the heterodimerization of β
-ARs and 5-HT
Rs.


Relaxing effects of clenbuterol, ritodrine, salbutamol and fenoterol on the contractions of horse isolated bronchi induced by different stimuli

Cristina Pozzoli, Simone Bertini, Enzo Poli, Giuseppe Placenza, Alessandro Menozzi
PMID: 31710963   DOI: 10.1016/j.rvsc.2019.10.022

Abstract

β
-adrenoceptor agonists are considered the most effective drugs to counteract bronchoconstriction in horses with asthma, but only clenbuterol is commonly employed in clinical practice. We evaluated the effects of different selective β
agonists: clenbuterol, ritodrine, salbutamol, and fenoterol on the contractions of isolated bronchial muscle of horses induced by electrical field stimulation (EFS), carbachol, histamine, and KCl. All β
agonists reduced the amplitude of contraction induced by the different stimuli but with variable efficacy and potency. Fenoterol and salbutamol were more effective than clenbuterol in relaxing the bronchial contractions induced by EFS and histamine, and were able to completely abolish carbachol-induced contractions, unlike clenbuterol and ritodrine. The respective potency values (pEC
) of clenbuterol, ritodrine, salbutamol, and fenoterol were 7.74 ± 0.20, 7.77 ± 0.17, 7.30 ± 0.23, 8.01 ± 0.13, for EFS-induced contractions; 8.39 ± 0.26, 5.49 ± 0.28, 6.63 ± 0.14, 7.68 ± 0.11, for carbachol-induced contraction; 7.39 ± 0.27, 7.04 ± 0.28, 6.45 ± 0.34, 7.34 ± 0.22, for histamine-induced contraction; 7.15 ± 0.06, 6.07 ± 0.20, 6.48 ± 0.14, 6.70 ± 0.18, for KCl-induced contraction. Salbutamol and fenoterol showed a higher efficacy than clenbuterol in relaxing horse bronchial muscle pre-contracted by most stimuli. Clenbuterol displayed a good potency but a rather low efficacy, and this may be due to its partial agonist nature; ritodrine showed lower or not significantly different efficacy and potency compared to the other agonists. An evaluation of the clinical efficacy by fenoterol and salbutamol in horses with asthma could be of great interest to assess if they could represent more effective bronchodilators compared to clenbuterol.


Stereoselective cell uptake of adrenergic agonists and antagonists by organic cation transporters

Ole Jensen, Muhammad Rafehi, Mladen V Tzvetkov, Jürgen Brockmöller
PMID: 31783011   DOI: 10.1016/j.bcp.2019.113731

Abstract

Stereoselectivity is well described for receptor binding and enzyme catalysis, but so far has only been scarcely investigated in carrier-mediated membrane transport. We thus studied transport kinetics of racemic (anti)adrenergic drugs by the organic cation transporters OCT1 (wild-type and allelic variants), OCT2, OCT3, MATE1, and MATE2-K with a focus on stereospecificity. OCT1 showed stereoselective uptake with up to 2-fold higher v
over their corresponding counterpart enantiomers for (R,R)-fenoterol, (R,R)-formoterol, (S)-salbutamol, (S)-acebutolol, and (S)-atenolol. Orciprenaline and etilefrine were also transported stereoselectively. The K
was 2.1-fold and 1.5-fold lower for the (S,S)-enantiomers of fenoterol and formoterol, while no significant difference in K
was seen for the other aforementioned drugs. Common OCT1 variants showed similar enantiopreference to wild-type OCT1, with a few notable exceptions (e.g. a switch in enantiospecificity for fenoterol in OCT1*2 compared to the wild-type). Other cation transporters showed strong differences to OCT1 in stereoselectivity and transport activity: The closely related OCT2 displayed a 20-fold higher v
for (S,S)-fenoterol compared to (R,R)-fenoterol and OCT2 and OCT3 showed 3.5-fold and 4.6-fold higher v
for the pharmacologically active (R)-salbutamol over (S)-salbutamol. MATE1 and MATE2-K generally mediated transport with a higher capacity but lower affinity compared to OCT1, with moderate stereoselectivity. Our kinetic studies showed that significant stereoselectivity exists in solute carrier-mediated membrane transport of racemic beta-adrenergic drugs with surprising, and in some instances even opposing, preferences between closely related organic cation transporters. This may be relevant for drug therapy, given the strong involvement of these transporters in hepatic and renal drug elimination.


Reduced Environmental Impact of the Reusable Respimat

Michaela Hänsel, Thomas Bambach, Herbert Wachtel
PMID: 31317391   DOI: 10.1007/s12325-019-01028-y

Abstract

Pressurised metered-dose inhalers (pMDIs) are associated with global warming potential values as they contain a hydrofluoroalkane (HFA) propellant, whereas the Respimat
Soft Mist™ inhaler is propellant-free. The original disposable Respimat has recently been updated to provide a reusable device that is similar in performance and use but is more convenient to patients and reduces environmental impact. This study compared the product carbon footprint (PCF) of Respimat (both disposable and reusable) and pMDIs to understand life cycle hotspots, and also to determine the potential quantitative environmental benefits of a reusable Respimat product.
PCFs of four inhalation products-tiotropium bromide (Spiriva
) Respimat, ipratropium bromide/fenoterol hydrobromide (Berodual
) Respimat, Berodual HFA pMDI and ipratropium bromide (Atrovent
) HFA pMDI-were assessed across their whole life cycle.
Data show that Respimat inhalers have a lower PCF (carbon dioxide equivalent per kilogram) than HFA pMDIs: pMDI Atrovent 14.59; pMDI Berodual 16.48; disposable Spiriva Respimat 0.78; disposable Berodual Respimat 0.78. Approximately 98% of the pMDI life cycle total is due to HFA propellant emissions during use and end-of-life phases. The impact of the material used for the Respimat product outweighs the impact of the material used to make the empty cartridge. Furthermore, compared with the single-use device over 1 month, the PCF of Spiriva Respimat was further reduced by 57% and 71% using the device with refill cartridges over 3 and 6 months, respectively.
Together, these data suggest that Respimat inhalers, and in particular the new reusable inhaler, can reduce the environmental impact associated with inhaler use.
Boehringer Ingelheim.


Antenatal exposure to fenoterol is not associated with the development of retinopathy of prematurity in infants born before 32 weeks of gestation

Hannes Hudalla, Thomas Bruckner, Johannes Pöschl, Thomas Strowitzki, Ruben-J Kuon
PMID: 32112180   DOI: 10.1007/s00404-020-05463-z

Abstract

Despite safety concerns, β
-sympathomimetics are still widely used as tocolytic agents. β-Blockers in turn are used to treat vasculo-proliferative diseases of the newborn such as retinopathy of prematurity (ROP), which may lead to visual impairment and blindness. The scope of this study was to investigate whether antenatal exposure to the β
-sympathomimetic fenoterol contributes to the development of ROP.
For this single-center retrospective case-control study of prospectively collected clinical data, all infants born before 32 weeks of gestation between 2001 and 2012 were included. The association of prenatal exposure to fenoterol and the development of ROP were analyzed by multivariate logistic regression.
n = 1134 infants < 32 weeks of gestation were screened for eligibility, out of which n = 722 met the inclusion criteria. Exposure to fenoterol (n = 505) was not associated with a higher rate of ROP (OR 0.721, 95% CI 0.463-1.122). Further, duration of exposure (days) did not alter the incidence of ROP (OR 1.001, 95% CI 0.986-1.016). Frequency distribution of different ROP stages and the need for therapeutic intervention was also not affected by prenatal exposure to fenoterol. Risk factors for the development of ROP like low birth weight, low gestational age, prolonged respiratory support and multiple gestation were confirmed in our large study cohort.
β
-Sympathomimetic tocolysis does not increase the rate of ROP in premature infants born < 32 weeks of gestation. Our results render fenoterol a safe tocolytic agent regarding neonatal ROP development.


Effect of betamethasone, indomethacin and fenoterol on neonatal and maternal mononuclear cells stimulated with Escherichia coli

Daniela Schulz, Florian Schlieckau, Sara Fill Malfertheiner, Edith Reuschel, Birgit Seelbach-Göbel, Wolfgang Ernst
PMID: 30703694   DOI: 10.1016/j.cyto.2018.12.017

Abstract

Despite considerable progress in the field of perinatal care, infectious diseases, especially when caused by gram negative bacteria, remain a major reason for neonatal morbidity and mortality. Notably infants born prematurely and those with very low birth weight are at risk due to their immature and deficient immune system and their prolonged hospitalization which promotes nosocomial infections. In case of impending preterm birth, betamethasone is given to induce lung maturation and tocolytic agents like indomethacin or fenoterol are administered to suppress premature labor. The aim of this study was to analyze the effects of these drugs on the immune system of mothers and neonates. Therefore, mononuclear cells from cord blood and peripheral maternal blood were stimulated with Escherichia coli and incubated with betamethasone, indomethacin and fenoterol. Subsequently the effect of the treatment on cytokine production was determined. Betamethasone alone and in combination with tocolytic agents inhibited the production of pro- and anti-inflammatory cytokines. Not only does betamethasone dampen the immune response by reducing the production of cytokines, it also has a variety of other detrimental short- and long-term effects on the neonate. In conclusion we would recommend using biological markers to determine if premature labor actually leads to preterm birth and subsequently administer betamethasone only to mothers giving birth prematurely.


Myoclonus induced by salbutamol: A case report

María Alejandra Montoya-Giraldo, Dayana Vanessa Montoya, David Alexander Atehortúa, Jefferson Antonio Buendía, Andrés Felipe Zuluaga
PMID: 30335235   DOI: 10.7705/biomedica.v38i3.3813

Abstract

Salbutamol is a β2 adrenergic agonist widely prescribed in patients with obstructive and restrictive lung diseases. The main side effects associated with its use are tachycardia and tremor. Myoclonus is an involuntary, irregular, abrupt, brief and sudden muscular contraction, which can be generalized, focal or multifocal. We report the case of a 61-year-old patient presenting with myoclonus difficult to treat who showed improvement only after the definitive discontinuation of the β2 adrenergic agonist. We describe the clinical findings, the interventions, and the outcomes related to the onset of myoclonus secondary to the use of salbutamol, as well as the possible genesis and importance of this adverse effect. We used the CARE guidelines to delineate the clinical case. Although myoclonus secondary to the use of different drugs has been described in the literature, as far as we know this is the fourth report of salbutamol-induced myoclonus to date.


Utility of Europium ion characteristic peak for quantitation of Fenoterol hydrobromide and Salmeterol xinafoate in different matrices; application to stability studies

Mahmoud A Omar, Mohamed A Hammad, Mohamed Awad
PMID: 30933783   DOI: 10.1016/j.saa.2019.03.072

Abstract

A simple selective luminescent dependent approach was established for quantitation of two selective β
agonists namely; Fenoterol hydrobromide (FEN) and Salmeterol xinafoate (SAL). This approach utilizes the capability of the cited drugs to undergo a complexation reaction with Europium ion (Eu
) in the presence of 1,10-phenanthroline as a co-ligand. The resultant complex leads to a hypersensitive transition and enhancement of the Eu
emission peak at 615nm (279nm excitation). Under the optimized conditions, the rectilinear concentration plots of both drugs were (70-1500ngmL
) and (100-2000ngmL
) with limit of quantitation 51.3 and 84.4ngmL
for FEN and SAL, respectively. The luminescence properties of the complex and its optimum formation conditions were carefully investigated according to the regulations of ICH and the method was successfully applied in plasma. The good accuracy and selectivity of the suggested method allowed extending the proposed protocol into stability study of the cited drugs.


Modulation of T helper 1 and T helper 2 immune balance in a murine stress model during Chlamydia muridarum genital infection

Tesfaye Belay, Elisha Martin, Gezelle Brown, Raenel Crenshaw, Julia Street, Ashleigh Freeman, Shane Musick, Tyler J Kinder
PMID: 32413046   DOI: 10.1371/journal.pone.0226539

Abstract

A murine model to study the effect of cold-induced stress (CIS) on Chlamydia muridarum genital infection and immune response has been developed in our laboratory. Previous results in the lab show that CIS increases the intensity of chlamydia genital infection, but little is known about the effects and mechanisms of CIS on the differentiation and activities of CD4+ T cell subpopulations and bone marrow-derived dendritic cells (BMDCs). The factors that regulate the production of T helper 1 (Th1) or T helper 2 (Th2) cytokines are not well defined. In this study, we examined whether CIS modulates the expressions of beta-adrenergic receptor (β-AR), transcription factors, hallmark cytokines of Th1 and Th2, and differentiation of BMDCs during C. muridarum genital infection in the murine model. Our results show that the mRNA level of the beta2-adrenergic receptor (β2-AR) compared to β1-AR and β3-AR was high in the mixed populations of CD4+ T cells and BMDCs. Furthermore, we observed decreased expression of T-bet, low level of Interferon-gamma (IFN-γ) production, increased expression of GATA-3, and Interleukin-4 (IL-4) production in CD4+ T cells of stressed mice. Exposure of BMDCs to Fenoterol, β2-AR agonist, or ICI118,551, β2-AR antagonist, revealed significant β2-AR stimulation or inhibition, respectively, in stressed mice. Moreover, co-culturing of mature BMDCs and naïve CD4+ T cells increased the production of IL-4, IL-10, L-17, and IL-23 cytokines, suggesting that stimulation of β2-AR leads to the increased production of Th2 cytokines. Overall, our results show for the first time that CIS promotes the switching from a Th1 to Th2 cytokine environment. This was evidenced in the murine stress model by the overexpression of GATA-3 concurrent with elevated IL-4 production, reduced T-bet expression, and IFN-γ secretion.


Minute-scale persistence of a GPCR conformation state triggered by non-cognate G protein interactions primes signaling

Tejas M Gupte, Michael Ritt, Matthew Dysthe, Rabia U Malik, Sivaraj Sivaramakrishnan
PMID: 31645561   DOI: 10.1038/s41467-019-12755-9

Abstract

Despite the crowded nature of the cellular milieu, ligand-GPCR-G protein interactions are traditionally viewed as spatially and temporally isolated events. In contrast, recent reports suggest the spatial and temporal coupling of receptor-effector interactions, with the potential to diversify downstream responses. In this study, we combine protein engineering of GPCR-G protein interactions with affinity sequestration and photo-manipulation of the crucial Gα C terminus, to demonstrate the temporal coupling of cognate and non-cognate G protein interactions through priming of the GPCR conformation. We find that interactions of the Gαs and Gαq C termini with the β
-adrenergic receptor (β
-AR), targeted at the G-protein-binding site, enhance Gs activation and cyclic AMP levels. β
-AR-Gα C termini interactions alter receptor conformation, which persists for ~90 s following Gα C terminus dissociation. Non-cognate G-protein expression levels impact cognate signaling in cells. Our study demonstrates temporal allostery in GPCRs, with implications for the modulation of downstream responses through the canonical G-protein-binding interface.


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